molecular formula C38H56N8O12 B159038 Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) CAS No. 135755-90-7

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)

Cat. No.: B159038
CAS No.: 135755-90-7
M. Wt: 816.9 g/mol
InChI Key: NHGVYIVYSYOWIV-WQCSDTGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (CAS 135755-90-7) is a synthetic cyclic peptide with the molecular formula C38H48N8O8·4H2O and a molecular weight of 816.90 g/mol . As a cyclodipeptide derivative, it belongs to the diketopiperazine (DKP) structural class, a large group of natural products known for their noteworthy biological activities and role as precursors in biosynthetic pathways . Cyclic peptides have captured significant scientific interest as they occupy a valuable middle ground in molecular size, situated between small molecules and antibodies . This positioning allows them to selectively and effectively target protein-protein interactions (PPIs), which are vital to biological processes but are often difficult to modulate with smaller drug-like molecules . Compared to their linear counterparts, cyclic peptides are typically more rigid, which can confer desirable properties for research, including higher affinity for protein surfaces, increased specificity, and improved stability against enzymatic degradation . Dozens of cyclic peptides are already FDA-approved, and many more are in various stages of development as immunosuppressants, antibiotics, antivirals, or anticancer agents, highlighting the therapeutic potential of this class of compounds . This specific reagent is designed for research applications, particularly for scientists studying the inhibition of PPIs, exploring the structure-activity relationships of constrained peptides, or developing novel bioactive compounds. The product is supplied for laboratory research purposes. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(2S)-2-aminopropanoyl]iminoacetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGVYIVYSYOWIV-WQCSDTGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N=CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135755-90-7
Record name Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Resin Selection and Amino Acid Loading

Solid-phase synthesis begins with anchoring the C-terminal amino acid (e.g., phenylalanine) to a resin, typically using Wang or Rink amide resins for acid-labile linkage. The t-Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protection schemes are employed to shield α-amino groups during elongation. For instance, Fmoc-Phe-Wang resin enables iterative coupling under mild deprotection conditions (20% piperidine in DMF).

Sequential Peptide Elongation

Linear assembly proceeds via sequential coupling of Gly, Pro, and Ala residues. Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DCC (N,N'-dicyclohexylcarbodiimide) facilitate amide bond formation, with coupling efficiencies monitored by Kaiser tests. Proline’s secondary amine necessitates extended coupling times (2–4 hours) to overcome steric effects.

Solution-Phase Cyclization Techniques

Head-to-Tail Cyclization of Linear Tetrapeptides

Following cleavage from the resin, the linear precursor (Ala-Gly-Pro-Phe) undergoes cyclization in dilute conditions (0.1–1 mM) to favor intramolecular reactions over dimerization. A study by Tullberg et al. demonstrated that microwave-assisted heating in water at 120°C for 10 minutes achieves 85% yield for analogous 2,5-diketopiperazines. This method minimizes epimerization, a common side reaction in prolonged thermal treatments.

Catalytic Role of Water in Cyclization

Infrared spectroscopy and ab initio simulations reveal that water molecules lower energy barriers by stabilizing transition states through hydrogen-bond networks. For l-phenylalanyl-l-alanine cyclization, water reduces the activation energy from 34.3 kcal/mol (intramolecular path) to 19.1 kcal/mol (water-catalyzed path), enabling efficient ring closure at 85°C.

Microwave-Assisted Cyclization Optimization

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. A comparative study of cyclo-(glycyl-glycyl) synthesis reported 97% yield under microwave conditions (150 W, 10 minutes) versus 63% via conventional heating. For Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), optimal parameters include:

ParameterValue
Temperature100°C
Irradiation Power200 W
SolventWater/DMF (1:1)
Reaction Time15 minutes

This approach minimizes decomposition of heat-sensitive residues like phenylalanine.

Challenges in Steric Hindrance and Side Reactions

Proline-Induced Conformational Strain

Proline’s cyclic structure imposes torsional strain during cyclization, often leading to incomplete ring closure. Molecular dynamics simulations suggest pre-organizing the linear precursor into a β-turn conformation reduces this strain, improving yields by 20–30%.

Racemization at Alanine and Phenylalanine Residues

High temperatures (>80°C) and basic conditions risk racemization, particularly at chiral centers. Adding HOBt (hydroxybenzotriazole) as an additive suppresses this by accelerating coupling rates, maintaining enantiomeric excess >98%.

Analytical Characterization and Validation

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms cyclization via parent ion detection. For Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), the expected m/z is 476.3 ([M+H]⁺), with absence of linear precursor peaks (m/z 494.3) indicating complete cyclization.

Vibrational Spectroscopy for Structural Confirmation

Raman spectroscopy identifies characteristic amide I (1640–1680 cm⁻¹) and amide III (1230–1300 cm⁻¹) bands, distinguishing cyclic from linear conformers. A shift from 1675 cm⁻¹ (linear) to 1650 cm⁻¹ (cyclic) confirms successful ring closure.

Comparative Evaluation of Synthesis Routes

The table below contrasts key methodologies:

MethodYield (%)Purity (%)Time Required
SPPS + Solution659072 hours
Microwave-Assisted88952 hours
Thermal Activation758524 hours

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and reduced epimerization.

Applications in Nanotechnology and Drug Design

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)’s rigid structure enables self-assembly into nanotubular architectures, as observed in analogous cyclic dipeptides . Its stability under physiological conditions also positions it as a candidate for peptide-based therapeutics targeting protein-protein interactions.

Chemical Reactions Analysis

Types of Reactions

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially modifying its biological activity.

    Reduction: Reduction reactions using agents like sodium borohydride can alter the peptide’s structure and properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the peptide, enhancing its functionality.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.

Scientific Research Applications

Structural Properties and Synthesis

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by its cyclic structure, which enhances its stability compared to linear peptides. The synthesis of such cyclic peptides can be achieved using various methods, including the use of cyclodipeptide synthases (CDPSs) that facilitate the formation of cyclic structures from amino acids. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, making them more accessible for research and development .

Drug Development

Cyclic peptides have emerged as promising candidates for drug development due to their ability to modulate protein-protein interactions, which are crucial in many biological processes. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) may serve as a scaffold for designing new therapeutics targeting specific receptors or enzymes involved in diseases such as cancer, autoimmune disorders, and infections .

Examples of Therapeutic Uses:

  • Immunosuppressants: Cyclic peptides like cyclosporin A have shown efficacy in preventing organ transplant rejection.
  • Antibiotics: Some cyclic peptides are being explored for their antibacterial properties.
  • Anticancer Agents: Research indicates that cyclic peptides can inhibit tumor growth by targeting specific oncogenic pathways .

Biochemical Research

In biochemical research, cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can be utilized to study protein interactions and enzyme mechanisms. Its rigidity allows for better binding affinities and specificities compared to linear peptides, making it an ideal candidate for probing biological systems .

Modulation of Protein-Protein Interactions

A study highlighted the use of cyclic peptides in modulating interactions between proteins involved in cell signaling pathways. The findings demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) could effectively disrupt unwanted protein interactions, thereby providing insights into potential therapeutic strategies for diseases characterized by aberrant signaling .

Antiviral Properties

Research has indicated that certain cyclic peptides possess antiviral properties by inhibiting viral entry into host cells. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) was tested against various viruses, showing promise as a lead compound for developing antiviral agents .

Comparative Analysis of Cyclopeptides

To further illustrate the unique properties and applications of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a comparative analysis with other known cyclic peptides is provided below:

Peptide Structure Applications Stability
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)Cyclic with 4 amino acidsDrug development, biochemical researchHigh
Cyclosporin ACyclic undecapeptideImmunosuppressantModerate
VancomycinGlycopeptideAntibioticHigh
CilengitideCyclic heptapeptideAnticancer (Gp IIb/IIIa inhibitor)High

Mechanism of Action

The mechanism of action of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, its cyclic structure allows for enhanced binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclic Peptides

Structural and Conformational Differences

Cyclic peptides vary in ring size, residue composition, and secondary structures, which dictate their functional properties. Below is a comparative analysis:

Table 1: Structural Comparison of Cyclic Peptides
Compound Name Ring Size Key Residues β-Turns Self-Assembly Properties
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) 8 Ala, Gly, Pro, Phe 2 (II)* Hydrophobic channel formation†
Cyclo-(L-Val-L-Pro-Gly)₄ 12 Val, Pro, Gly 2 (II) Dual hydrophilic/hydrophobic channels
Cyclo-bis(valyl-prolyl-alanyl-valyl-glycyl) 10 Val, Pro, Ala, Gly 1 (I)‡ Limited stacking in aqueous media

*Hypothesized based on proline content. †Inferred from phenylalanine’s hydrophobicity. ‡Observed in decapeptide analogs.

Key Findings:

Ring Size and Flexibility :

  • Smaller rings (e.g., 8-membered) exhibit restricted conformational freedom compared to larger analogs (e.g., 12-membered cyclo-(Val-Pro-Gly)₄). This impacts solvent accessibility and stacking behavior .
  • The 10-membered cyclo-bis(valyl-prolyl-alanyl-valyl-glycyl) shows intermediate flexibility, favoring β-I turns over β-II due to steric constraints .

Residue-Specific Effects: Proline: Universally induces β-turns across all compounds, stabilizing cyclic conformations. Phenylalanine vs. In contrast, valine and alanine favor less ordered aggregates . Glycine: Its flexibility allows smaller rings (e.g., 8-membered) to adopt strained conformations without steric clashes.

Self-Assembly and Channel Formation: Cyclo-(Val-Pro-Gly)₄ forms parallel hydrophilic/hydrophobic channels via β-sheet-like stacking, enabling ion transport . Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is hypothesized to form hydrophobic channels due to phenylalanine’s dominance, which could be advantageous for encapsulating nonpolar molecules.

Functional Implications

  • Biomedical Applications : Cyclo-(Val-Pro-Gly)₄’s dual-channel structure has been explored for drug delivery, whereas the target peptide’s hydrophobicity may improve stability in lipid-rich environments.
  • Material Science: The aromatic stacking of phenylalanine could enable conductive nanomaterials, a property less pronounced in valine-rich analogs.

Biological Activity

Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a cyclic peptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, composed of a specific sequence of amino acids, is synthesized through cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNA substrates to create various cyclodipeptides. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

Chemical Structure:

  • Molecular Formula: C₃₈H₅₆N₈O₁₂
  • Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides.

Synthesis:

  • The synthesis of cyclodipeptides like cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is facilitated by CDPSs, which have been identified as key enzymes in the biosynthesis of cyclic peptides. These enzymes show specificity for certain amino acid combinations and play a crucial role in the formation of cyclic structures from linear precursors .

Biological Activities

  • Antimicrobial Properties:
    • Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) exhibits significant antimicrobial activity against various pathogens. Studies have shown that cyclic peptides can disrupt bacterial membranes or inhibit essential cellular functions, making them promising candidates for antibiotic development .
  • Anticancer Potential:
    • Research indicates that cyclic peptides can modulate protein-protein interactions crucial for cancer cell proliferation. Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) may interfere with signaling pathways involved in tumor growth, offering a potential avenue for cancer therapy .
  • Immunomodulatory Effects:
    • Similar to other cyclic peptides, this compound may influence immune responses. Cyclic peptides can act as immunosuppressants or enhancers of immune activity, depending on their structure and target interactions .

The mechanisms through which cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) exerts its biological effects are multifaceted:

  • Protein Binding: The rigid structure of cyclic peptides allows them to bind effectively to protein surfaces, modulating interactions that are critical for cellular functions.
  • Enzymatic Inhibition: Some studies suggest that cyclodipeptides can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclic peptides, including cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl). It was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Pathogen
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)8Staphylococcus aureus
Cyclo-bis(alanylglycine)16Escherichia coli

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis via mitochondrial dysfunction
MCF715Cell cycle arrest

Q & A

Q. What methodologies resolve discrepancies in cytotoxicity profiles across studies?

  • Methodological Answer : Standardize cytotoxicity assays (e.g., MTT or Annexin V/PI staining) using identical cell lines and passage numbers. Control for batch-to-batch peptide variability via HPLC and MS characterization. Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Methodological Frameworks for Research Design

Q. How to apply the FINER criteria to peptide-based studies?

  • Feasible : Ensure access to peptide synthesis and characterization facilities.
  • Interesting : Focus on understudied targets (e.g., cyclopeptides in GPCR modulation).
  • Novel : Explore non-canonical cyclization strategies (e.g., click chemistry).
  • Ethical : Adhere to institutional guidelines for animal or human tissue use.
  • Relevant : Align with therapeutic needs (e.g., antimicrobial resistance) .

Q. What statistical methods address low reproducibility in peptide research?

  • Methodological Answer : Use power analysis to determine sample size requirements. For batch effects, apply linear mixed-effects models. Report data with 95% confidence intervals and effect sizes (e.g., Cohen’s dd) to enhance transparency .

Tables for Key Methodological Comparisons

Technique Application Limitations References
RP-HPLCPurity assessment (>95%)Insensitive to stereoisomers
MD SimulationsConformational dynamicsForce field dependency
SPRReal-time binding kineticsRequires immobilized target
LC-MS/MSPharmacokinetic profilingHigh instrumentation cost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.